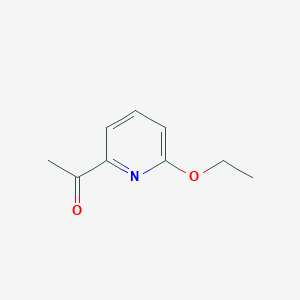

1-(6-Ethoxypyridin-2-yl)ethanone

Description

Overview of Substituted Pyridyl Ketones in Contemporary Chemical Research

Substituted pyridyl ketones are a class of organic compounds characterized by a pyridine (B92270) ring linked to a ketone functional group. This structural motif is a cornerstone in the development of new pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for hydrogen bonding, which can be crucial for biological activity. nih.gov These compounds serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. nih.gov The reactivity of the ketone group, combined with the diverse substitution patterns possible on the pyridine ring, allows for a wide range of chemical transformations. acs.org

The applications of substituted pyridyl ketones are extensive. They are integral to the synthesis of various biologically active molecules, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties. e3s-conferences.org For instance, the development of novel kinase inhibitors, a key area in cancer therapy, often involves pyridyl ketone intermediates. nih.gov Furthermore, their ability to form complexes with metal ions makes them valuable in catalysis and materials science. youtube.com

Strategic Importance of Ethoxypyridine Derivatives in Organic Synthesis and Beyond

Ethoxypyridine derivatives, which feature an ethoxy (-OCH2CH3) group on the pyridine ring, hold strategic importance in the design of new chemical entities. The ethoxy group can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These parameters are critical in drug discovery for optimizing the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.

In organic synthesis, the ethoxy group can act as a directing group, influencing the regioselectivity of subsequent reactions on the pyridine ring. It can also be a site for further functionalization, allowing for the introduction of other chemical groups to fine-tune the molecule's properties. The presence of an ethoxy group has been shown to be beneficial in various therapeutic areas. For example, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are structurally related to ethoxy-substituted pyridines, have shown promise for imaging aggregated α-synuclein in Parkinson's disease. mdpi.com This highlights the potential of alkoxy-substituted pyridines in neuroscience research.

Historical Context and Evolution of Research on Related Pyridine Scaffolds

The history of pyridine chemistry dates back to the 19th century when pyridine was first isolated from coal tar. openaccessjournals.comacs.org This discovery marked a significant milestone in heterocyclic chemistry. The structural elucidation of pyridine, which was proposed to be an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was a key development in the late 1860s and early 1870s. wikipedia.org

Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the preparation of a wide array of pyridine derivatives. nih.govwikipedia.org Over the decades, research into pyridine scaffolds has evolved dramatically, driven by their widespread presence in natural products, pharmaceuticals, and agrochemicals. nih.govwikipedia.org The development of modern synthetic methodologies, including cross-coupling reactions and organocatalysis, has further expanded the accessible chemical space of substituted pyridines, enabling the synthesis of increasingly complex and functionally diverse molecules. nih.govacs.org

Elucidating the Unique Research Niche of 1-(6-Ethoxypyridin-2-yl)ethanone within Ketone and Pyridine Chemistry

Within the vast field of pyridine chemistry, this compound (CAS No. 21190-90-9) occupies a specific and important research niche. bldpharm.com This compound combines the key features of a pyridyl ketone and an ethoxypyridine derivative, making it a valuable intermediate in several areas of chemical research.

The strategic placement of the ethoxy group at the 6-position and the acetyl group at the 2-position of the pyridine ring creates a unique electronic and steric environment. This specific substitution pattern can influence the compound's reactivity and its interactions with biological targets. Researchers utilize this compound as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its structural analogue, 1-(6-methoxypyridin-2-yl)ethanone, has been noted in the patent literature, suggesting the importance of this substitution pattern in the development of new technologies. nih.gov

The table below provides a summary of the key properties of this compound and a related compound.

| Property | This compound | 1-(6-Ethoxypyridin-3-yl)ethanone |

| CAS Number | 21190-90-9 bldpharm.com | 885229-37-8 chemicalbook.com |

| Molecular Formula | C9H11NO2 | C9H11NO2 |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol sigmaaldrich.com |

The availability of this compound from various chemical suppliers facilitates its use in research and development. Its unique structure and reactivity continue to make it a compound of interest for chemists exploring new frontiers in synthesis and molecular design.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-6-4-5-8(10-9)7(2)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYOWYLZDYFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 6 Ethoxypyridin 2 Yl Ethanone

Diverse Synthetic Routes for the Preparation of 1-(6-Ethoxypyridin-2-yl)ethanone

The introduction of an acetyl group onto a pyridine (B92270) ring, especially one bearing an electron-donating alkoxy group, can be achieved through several distinct pathways. The choice of method often depends on factors such as starting material availability, desired scale, and regioselectivity.

Traditional approaches to acetylpyridine synthesis often involve multiple, well-established reaction steps. One common strategy is a variation of the Claisen condensation, which builds the acetyl group from a carboxylic acid precursor. This method, detailed in patents for the synthesis of 2-acetylpyridine (B122185), involves several stages. google.comgoogle.com First, the corresponding carboxylic acid (in this case, 6-ethoxypyridine-2-carboxylic acid) is converted to its acyl chloride. This activated intermediate is then reacted with a malonic ester, such as di-tert-butyl malonate, in the presence of a base and an inorganic salt catalyst. The final step involves hydrolysis and decarboxylation of the resulting picolinoylmalonate intermediate under acidic conditions to yield the target ketone. google.comgoogle.com

Another classical approach is the Friedel-Crafts acylation. While direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen heteroatom, the presence of a strong electron-donating group like ethoxy at the 6-position can facilitate this electrophilic aromatic substitution. The synthesis of the analogous 2-acetyl-6-methoxynaphthalene (B28280) via Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) provides a useful model. orgsyn.orggoogle.com This reaction typically employs an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like nitrobenzene. orgsyn.orggoogle.com Careful control of reaction temperature is crucial to ensure the desired regioselectivity and minimize the formation of byproducts. orgsyn.org

Table 1: Comparison of Conventional Synthetic Protocols for Analogous Compounds

| Method | Starting Material | Key Reagents | Intermediate(s) | General Conditions | Reference(s) |

| Claisen Condensation Route | 2-Picolinic acid | Thionyl chloride, Di-tert-butyl malonate, Base, Acid | 2-Picolinoyl chloride, Di-tert-butyl 2-picolinoylmalonate | Multistep, reflux conditions for hydrolysis/decarboxylation | google.comgoogle.com |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene | Acetyl chloride, Aluminum chloride, Nitrobenzene | Acylium ion | Low to moderate temperature, controlled addition | orgsyn.orggoogle.com |

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. Mechanochemistry, which uses mechanical force (e.g., grinding) to drive chemical reactions, represents a significant advance. researchgate.net The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been successfully demonstrated using manual grinding or vortex mixing, eliminating the need for bulk solvents and often reducing reaction times. researchgate.net This solvent-free approach is a promising green alternative for the synthesis of heterocyclic compounds.

Another green strategy involves the use of more environmentally benign catalysts and reaction media. For instance, Friedel-Crafts acylations have been shown to proceed efficiently using indium triflate in an ionic liquid, which can serve as both the catalyst and the solvent, offering potential for recyclability. sigmaaldrich.com These methods minimize the use of volatile organic compounds and hazardous traditional Lewis acids.

Modern synthesis increasingly employs technologies that enhance reaction rates and yields. Microwave-assisted synthesis has become a valuable tool in organic chemistry, noted for its ability to dramatically shorten reaction times, often from hours to minutes. nih.govyoutube.com The rapid, uniform heating provided by microwave irradiation can lead to higher yields and cleaner reaction profiles. nih.govnih.gov This technique has been successfully applied to the synthesis of a wide array of N-heterocyclic compounds and could be adapted for the acylation or cross-coupling reactions needed to produce this compound. nih.govnih.gov

Flow chemistry is another powerful technique for modern synthesis. In a flow system, reagents are continuously pumped through a reactor where they mix and react. This approach offers superior control over reaction parameters like temperature and pressure, leading to improved safety, consistency, and scalability. Although specific flow chemistry protocols for this target molecule are not documented, the synthesis of related compounds like 6-monoamino-6-monodeoxy-β-cyclodextrin demonstrates the potential of flow methods to handle multi-step sequences in a more efficient and automated manner.

Organometallic chemistry provides highly versatile and regioselective methods for forming carbon-carbon bonds. A well-established route to 2-acetylpyridine involves the use of a Grignard reagent. wikipedia.org This would typically start with 2-bromo-6-ethoxypyridine, which is converted to its corresponding Grignard reagent (2-ethoxypyridin-2-yl)magnesium bromide. Subsequent reaction of this organometallic intermediate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would yield the desired ketone.

More advanced organometallic routes offer even greater control. A sophisticated method involves directed ortho-metalation. For the synthesis of an analogous hydroxy-methoxy-acetophenone, a protected 3-methoxyphenol (B1666288) was selectively metalated at the 2-position using butyllithium. researchgate.net The resulting aryllithium species was then converted to a more stable organozinc compound via transmetalation with zinc chloride. This organozinc reagent readily undergoes palladium-catalyzed cross-coupling with acetyl chloride to afford the target ketone in good yield. researchgate.net This pathway offers a highly controlled method for introducing the acetyl group at a specific position, guided by a directing group.

Table 2: Overview of Organometallic Pathways for Acetylpyridine Analogs

| Method | Starting Halide/Precursor | Organometallic Reagent | Catalyst | Key Features | Reference(s) |

| Grignard Reaction | 2-Bromopyridine | 2-Pyridylmagnesium bromide | None | Classic, robust C-C bond formation | wikipedia.org |

| Directed Metalation/Cross-Coupling | Protected 3-methoxyphenol | Aryllithium, then Arylzinc | Palladium complex | High regioselectivity, mild coupling conditions | researchgate.net |

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of formation is key to optimizing reaction conditions and predicting outcomes. The mechanisms for the most common synthetic routes to acetylpyridines have been well-studied.

In Friedel-Crafts acylation, the key reactive species is the acylium ion. usask.camasterorganicchemistry.com The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the halogen of the acyl halide (e.g., acetyl chloride). sigmaaldrich.com This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃C≡O⁺ ↔ CH₃C⁺=O). masterorganicchemistry.com This acylium ion is a potent electrophile. The aromatic ring (the 6-ethoxypyridine) then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. usask.ca This step forms a new carbon-carbon bond and a carbocationic intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the hydrogen at the site of substitution by the [AlCl₄]⁻ anion, which restores the aromaticity of the pyridine ring and regenerates the Lewis acid catalyst. usask.ca The high stability of the acylium ion intermediate prevents the rearrangements that often plague Friedel-Crafts alkylations. masterorganicchemistry.com

In organometallic pathways, the intermediates are the organometallic reagents themselves, such as the Grignard or organozinc compounds. In palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with various organopalladium species serving as the key intermediates.

Kinetic Studies of Synthetic Pathways

Detailed kinetic studies concerning the synthetic pathways for this compound are not extensively reported in the available scientific literature. The reaction rates and mechanistic details for its formation would likely depend on the specific synthetic route employed, such as the acylation of 6-ethoxypyridine or the ethoxylation of a 6-halopyridin-2-yl-ethanone precursor. Establishing a kinetic profile would require dedicated experimental investigation to determine reaction orders, rate constants, and activation energies under various conditions.

Stereochemical Control and Enantioselective Synthesis Methodologies

While studies focusing directly on the enantioselective synthesis of this compound itself are limited, significant research has been conducted on the stereochemical control of reactions involving the prochiral ethanone (B97240) moiety in closely related compounds. A notable example is the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. nih.gov

This methodology facilitates the synthesis of chiral primary amines, which are valuable building blocks in medicinal chemistry. The reaction typically utilizes a chiral ruthenium catalyst, such as Ru(OAc)₂(S)-binap, with ammonium (B1175870) trifluoroacetate (B77799) serving as the nitrogen source under hydrogen pressure. This process has demonstrated excellent enantioselectivity and high conversion rates for a variety of 2-acetylpyridine derivatives. nih.gov The success of this reaction on analogous substrates suggests a viable pathway for the stereocontrolled transformation of this compound into its corresponding chiral amine.

The general applicability of this catalytic system is highlighted by its effectiveness with various substituents at the 6-position of the pyridine ring, as shown in the table below.

Table 1: Enantioselective Reductive Amination of 2-Acetyl-6-Substituted Pyridines Data sourced from a study on analogous compounds. nih.gov

| Substrate (6-Substituent) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl | >99.9 | 99.0 |

| Methoxy (B1213986) | >99.9 | 99.4 |

| Fluoro | >99.9 | 98.8 |

| Chloro | >99.9 | 99.2 |

Key Reactions and Reactivity Profiles of the Ethanone Moiety and Pyridine Ring

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound towards aromatic substitution is governed by the interplay of the ring nitrogen and the two substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient compared to benzene (B151609), making it generally less reactive towards electrophiles. wikipedia.org The ring nitrogen deactivates the ring, primarily at the ortho (2,6) and para (4) positions. However, the 6-ethoxy group is a strong electron-donating group, which activates the ring towards EAS, directing incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 3 and 5). wikipedia.org Conversely, the 2-acetyl group is an electron-withdrawing group, which deactivates the ring. The combined influence suggests that electrophilic substitution, if successful, would preferentially occur at the C3 or C5 positions, which are activated by the ethoxy group and less deactivated by the acetyl group and ring nitrogen. Nitration of pyridine derivatives, for instance, typically requires harsh conditions, and the presence of the activating ethoxy group is crucial for facilitating such reactions. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activating groups are present. wikipedia.orgmasterorganicchemistry.com Both the ring nitrogen and the electron-withdrawing 2-acetyl group activate the ring for SNAr, particularly at the positions ortho and para to them. wikipedia.orgyoutube.com Therefore, if a suitable leaving group were present on the ring (e.g., a halide at C3, C4, or C5), nucleophilic displacement would be a feasible transformation. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing features of the ring. masterorganicchemistry.comlibretexts.org Recent studies have also suggested that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Carbonyl Group Transformations and Derivatizations

The ethanone moiety is a versatile functional group that can undergo a wide array of chemical transformations.

Reductive Amination: As previously discussed (Section 2.2.3), the carbonyl group can be converted into a chiral primary amine via asymmetric reductive amination with high stereochemical control. nih.gov This transformation provides a direct route to valuable chiral building blocks.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(6-ethoxypyridin-2-yl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Asymmetric reduction using chiral catalysts or reagents could also afford enantiomerically enriched alcohol products.

Hydrazone Formation: The carbonyl group readily reacts with hydrazine (B178648) derivatives. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, to form a stable, crystalline 2,4-dinitrophenylhydrazone. This reaction is a standard method for the qualitative and quantitative analysis of carbonyl compounds. researchgate.net

Exploration of Heterocyclic Annulation Reactions

The literature reviewed does not provide specific examples of this compound being utilized in heterocyclic annulation reactions. However, its structure, featuring a ketone and an activated pyridine ring, presents potential for such transformations. In principle, the methyl group of the ethanone moiety could be functionalized to participate in cyclization reactions with the pyridine nitrogen or at an adjacent ring position, or it could react with external reagents to build new heterocyclic rings fused to the pyridine core. For instance, related diketone bipyridine compounds are used as precursors for constructing complex polypyridine ligands. nih.govresearchgate.net

Studies on Oxidative and Reductive Transformation Pathways

Reductive Pathways: The primary reductive transformations of this compound target the carbonyl group.

Reduction to Alcohol: As mentioned, reduction yields 1-(6-ethoxypyridin-2-yl)ethanol.

Reduction to Alkane: Complete reduction of the carbonyl to a methylene (B1212753) group (deoxygenation) to form 2-ethyl-6-ethoxypyridine can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Reductive Amination: This pathway leads to the formation of the corresponding amine. nih.gov

Oxidative Pathways: Specific studies on the oxidation of this compound are not prominent in the literature. However, potential oxidative transformations can be considered:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). Pyridine N-oxides have different reactivity profiles compared to the parent pyridine, which can be exploited in further synthetic steps. wikipedia.org

Side-Chain Oxidation: While the acetyl group is generally robust, under very harsh conditions, it could potentially be oxidized. For example, the side-chain oxidation of alkyl groups on an aromatic ring to carboxylic acids is a known transformation, often requiring strong oxidants like potassium permanganate (B83412) or chromic acid. youtube.com

Advanced Spectroscopic and Structural Elucidation Studies of 1 6 Ethoxypyridin 2 Yl Ethanone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published studies containing 1D or 2D NMR data (such as COSY, HSQC, HMBC, or NOESY) for 1-(6-ethoxypyridin-2-yl)ethanone were found. Consequently, a comprehensive structural assignment based on these techniques cannot be compiled. Similarly, information regarding stereochemical and conformational analysis through J-coupling and chemical shift anisotropy for this specific compound is not available in the surveyed literature.

Vibrational Spectroscopic Characterization (Infrared and Raman Spectroscopy)

The search for Infrared (IR) and Raman spectroscopic data did not yield specific spectra or characteristic band assignments for this compound. As a result, a correlation of vibrational bands with the molecular structure and an analysis of intra- and intermolecular interactions cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular weight determination and fragmentation pattern analysis, for this compound could be located in the public domain.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the chemical formula C₉H₁₁NO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise mass measurement allows for the confident determination of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. The value obtained from an HRMS experiment can be compared to the theoretical value to confirm the identity of the analyte. For comparison, the closely related analogue, 1-(6-methoxypyridin-2-yl)ethanone (C₈H₉NO₂), has a reported monoisotopic mass of 151.063328530 Da. nih.gov

| Property | Data |

| Chemical Formula | C₉H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 165.0790 Da |

| Composition | Carbon, Hydrogen, Nitrogen, Oxygen |

Fragmentation Pathway Studies for Structural Elucidation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides critical information about a molecule's structure by analyzing its fragmentation patterns. chemguide.co.uk When this compound is ionized, the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments helps to piece together the original structure.

Based on the established fragmentation rules for ketones, ethers, and aromatic pyridine (B92270) compounds, a plausible pathway can be proposed: libretexts.org

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Loss of Ethoxy Group: Fragmentation can occur via the cleavage of the ethoxy group, either through the loss of an ethyl radical (•C₂H₅) or through a rearrangement reaction leading to the elimination of a neutral ethene molecule (C₂H₄).

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 165.0790 | 150.0555 | •CH₃ (15.0235) | [M-CH₃]⁺ (Acylium ion) |

| 165.0790 | 136.0657 | •C₂H₅ (29.0543) | [M-C₂H₅]⁺ |

| 165.0790 | 137.0477 | C₂H₄ (28.0313) | [M-C₂H₄]⁺ |

| 150.0555 | 122.0606 | CO (28.0101) | [M-CH₃-CO]⁺ |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

As of now, a search of common crystallographic databases indicates that no single-crystal X-ray structure of this compound has been publicly reported. Such a study would be invaluable for confirming its molecular geometry and understanding its intermolecular interactions.

Crystallographic Studies of Polymorphs and Solvates

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms can exhibit distinct physical properties. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice.

Given the absence of crystallographic data for this compound, no polymorphs or solvates have been identified or characterized. However, polymorphism is a known phenomenon in related pyridyl ketone compounds. For instance, di-2-pyridyl ketone 4-nitrophenylhydrazone has been shown to crystallize in at least two different polymorphic forms, which differ in their molecular packing and hydrogen-bonding interactions. iucr.orgnih.gov This suggests that this compound could potentially form polymorphs or solvates under different crystallization conditions. acs.org

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Although an experimental crystal structure is not available, the likely non-covalent interactions that would dictate the crystal packing of this compound can be predicted based on its molecular structure. researchgate.netmdpi.com These weak interactions are crucial in stabilizing the crystal lattice. nih.gov

Expected interactions would include:

C–H···O Hydrogen Bonds: The hydrogen atoms on the pyridine ring and the ethyl group could form weak hydrogen bonds with the oxygen atoms of the carbonyl and ethoxy groups of neighboring molecules.

C–H···N Hydrogen Bonds: Hydrogen atoms could also interact with the nitrogen atom of the pyridine ring.

π–π Stacking: The electron-rich pyridine rings could stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. nih.govmdpi.com

| Type of Interaction | Donor | Acceptor |

| Weak Hydrogen Bond | C-H (Aromatic, Aliphatic) | O (Carbonyl, Ethoxy) |

| Weak Hydrogen Bond | C-H (Aromatic, Aliphatic) | N (Pyridine) |

| π–π Stacking | Pyridine Ring | Pyridine Ring |

Computational Chemistry and Theoretical Investigations of 1 6 Ethoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of 1-(6-Ethoxypyridin-2-yl)ethanone. These methods allow for the detailed examination of the molecule's electronic structure, which is fundamental to predicting its reactivity and spectroscopic characteristics.

The initial step in the computational analysis of this compound involves the optimization of its ground state geometry. compmatphys.orgmdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed to determine the most stable conformation of the molecule. scielo.brresearchgate.net The optimization process calculates the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. mdpi.com

For this compound, the geometry is characterized by the planar pyridine (B92270) ring and the attached acetyl and ethoxy groups. The rotational freedom around the C-C bond connecting the acetyl group to the pyridine ring and the C-O bond of the ethoxy group leads to different possible conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangement in the ground state. The planarity of the pyridine ring is a key feature, though slight deviations can occur due to the electronic and steric effects of the substituents.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical yet representative data based on typical values for similar structures.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| Pyridine C-N | 1.34 |

| Pyridine C-C | 1.39 |

| C(pyridyl)-C(acetyl) | 1.51 |

| C=O (acetyl) | 1.22 |

| C(pyridyl)-O(ethoxy) | 1.36 |

| O-C(ethyl) | 1.44 |

| Bond Angles (degrees) | |

| N-C-C (in ring) | 123.8 |

| C-C-C (in ring) | 118.5 |

| C(pyridyl)-C(acetyl)-O | 120.5 |

| C(pyridyl)-O-C(ethyl) | 118.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. isca.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.brunair.ac.id The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. isca.menih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted pyridine ring, while the LUMO is likely centered on the electron-withdrawing acetyl group and the pyridine ring. scielo.br This distribution facilitates electrophilic attacks on the pyridine ring and nucleophilic attacks at the carbonyl carbon.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (IP) ≈ -EHOMO scielo.br

Electron Affinity (EA) ≈ -ELUMO scielo.br

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2 isca.me

Global Electrophilicity Index (ω) = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ) scielo.br

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (B3LYP/6-311G(d,p)) This table presents hypothetical yet representative data based on typical values for similar structures.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity (ω) | 3.67 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for 1H and 13C can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netscielo.br By comparing the calculated shifts with experimental data, the structural assignment can be confirmed. For instance, the protons on the pyridine ring will have distinct chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetyl group.

IR Spectra: The vibrational frequencies in the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic positions. nist.gov These calculations help in assigning the observed IR bands to specific vibrational modes, such as the C=O stretch of the acetyl group, the C-O stretches of the ethoxy group, and the various vibrations of the pyridine ring. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the peaks in the UV-Vis spectrum, providing insight into the electronic transitions, such as n→π* and π→π*, within the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. unair.ac.iducl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. rsc.org

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, the different accessible conformations due to the rotation of the ethoxy and acetyl groups can be explored, and their relative populations can be estimated.

Study Dynamic Properties: MD simulations can also be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times, which are relevant to its behavior in solution.

Mechanistic Pathways and Transition State Analysis via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.netrsc.org For example, in reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyridine ring, DFT can be used to map out the potential energy surface of the reaction.

This involves:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.edurub.de Computational methods can locate the geometry of the transition state and calculate its energy.

Calculating Activation Energies: The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

For instance, the reduction of the acetyl group to an alcohol can be studied computationally to understand the stereoselectivity of the reaction, particularly if a chiral reducing agent is used. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Weak Interaction Characterization

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and interaction of molecules. nih.govtaylorandfrancis.commdpi.com For this compound, both intramolecular and intermolecular NCIs are significant.

Intramolecular Interactions: Weak interactions, such as hydrogen bonds (e.g., between a hydrogen of the ethyl group and the carbonyl oxygen) and steric repulsions, can influence the preferred conformation of the molecule.

Intermolecular Interactions: In the solid state or in solution, intermolecular NCIs like π-π stacking between pyridine rings, hydrogen bonding, and van der Waals forces govern how the molecules pack and interact with each other or with solvent molecules. mit.edunih.gov

The NCI plot index, based on the electron density and its derivatives, is a powerful computational tool for visualizing and characterizing these weak interactions. nih.govnih.gov It provides a graphical representation of non-covalent interactions, color-coded to distinguish between attractive (e.g., hydrogen bonds, blue or green) and repulsive (e.g., steric clashes, red) interactions. This analysis can provide a deeper understanding of the forces that dictate the supramolecular chemistry of this compound.

Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvation Models

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies on this compound that investigate the influence of solvents on its molecular properties and reactivity through continuum or explicit solvation models. While the theoretical frameworks for such investigations are well-established, their direct application to this particular compound has not been documented in available research.

Computational chemistry offers powerful tools to simulate how a solvent environment interacts with a solute molecule like this compound. These methods are broadly categorized into continuum and explicit solvation models.

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. q-chem.comresearchgate.netrsc.org These models are computationally efficient and effective for calculating properties like solvation free energies and exploring how the bulk electrostatic properties of a solvent can influence the electronic structure, geometry, and reactivity of the solute. researchgate.netkashanu.ac.ir For instance, a study on different quinone derivatives utilized a polarized continuum model to calculate solvation energies and predict electrode potentials in various solvents. kashanu.ac.ir Similarly, research on other heterocyclic compounds has employed PCM to understand tautomeric stability in different solvent environments. researchgate.net

Explicit Solvation Models , in contrast, involve including a specific number of individual solvent molecules around the solute in the quantum mechanical calculation. This approach allows for the detailed investigation of direct, short-range interactions such as hydrogen bonding between the solute and solvent molecules. While computationally more demanding, explicit models can provide a more accurate and nuanced picture of the immediate solvation shell's impact on the solute's properties. diva-portal.org The choice between continuum and explicit models often depends on the specific properties being investigated and the desired balance between accuracy and computational cost. diva-portal.org

Although no dedicated studies exist for this compound, theoretical investigations on structurally related molecules, such as other substituted pyridines and acetyl compounds, have demonstrated the significant role of the solvent. nih.govnih.govresearchgate.net These studies often reveal shifts in spectroscopic properties, changes in conformational preferences, and altered reaction pathways as a function of solvent polarity.

Future computational research on this compound would be invaluable. Such studies could systematically evaluate a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water, ethanol). The expected outcomes would include data on how the dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface of this compound change in response to the solvent environment. Furthermore, these models could predict the relative stability of different conformers and the energy barriers for potential reactions, providing crucial insights into its chemical behavior in solution.

Without specific research, any data table or detailed findings would be purely speculative. The scientific community would benefit from dedicated computational work to elucidate the solvent-dependent properties of this compound.

Coordination Chemistry of 1 6 Ethoxypyridin 2 Yl Ethanone and Its Derivatives

Design and Synthesis of Metal Complexes Utilizing 1-(6-Ethoxypyridin-2-yl)ethanone as a Ligand

Synthesis of Mononuclear and Polynuclear Coordination Compounds

There is no available scientific literature detailing the synthesis of mononuclear or polynuclear coordination compounds using this compound as a ligand.

Investigation of Various Coordination Modes (e.g., N,O-chelation, bridging)

There is no available scientific literature investigating the coordination modes of this compound in metal complexes.

Structural Characterization of Metal Complexes

Crystallographic Analysis of Coordination Geometries and Bond Lengths

There are no published crystallographic data for metal complexes of this compound.

Spectroscopic Signatures of Metal-Ligand Interactions

There is no available scientific literature reporting the spectroscopic signatures of metal-ligand interactions for complexes of this compound.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

There are no published theoretical studies on the metal-ligand bonding and electronic structure of complexes involving this compound.

DFT Calculations for Ligand Field Theory and Electronic Transitions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of d-block metal complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. DFT calculations can quantify this splitting by determining the energies of the molecular orbitals (MOs). For instance, in an octahedral complex, the energy difference between the t₂g and e₉* sets of orbitals can be calculated.

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the electronic absorption spectra of molecules. This method can predict the energies and intensities of electronic transitions, which are often associated with d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. For complexes of this compound, TD-DFT can help assign the observed bands in their UV-Vis spectra, providing a detailed picture of the electronic transitions.

Table 1: Hypothetical TD-DFT Data for a [M(this compound)₂Cl₂] Complex

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 1 | 450 | 0.015 | d → d |

| 2 | 380 | 0.250 | MLCT (M → ligand π) |

| 3 | 310 | 0.180 | LMCT (ligand π → M) |

| 4 | 280 | 0.550 | Intra-ligand (π → π) |

This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from TD-DFT calculations.

Analysis of Charge Distribution and Orbital Interactions

The distribution of electron density within a coordination complex is crucial for understanding its reactivity. DFT calculations can provide detailed information about charge distribution through various analysis methods, such as Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) surfaces.

NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It can be used to determine the natural atomic charges on the metal center and the donor atoms of the this compound ligand. This information reveals the extent of electron donation from the ligand to the metal and can help in understanding the Lewis acidity/basicity of the complex.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and composition of the HOMO and LUMO determine the reactivity of the complex towards electrophiles and nucleophiles, respectively. In many transition metal complexes, the HOMO is often metal-centered, while the LUMO is ligand-centered, or vice versa. The nature of these frontier orbitals in complexes of this compound would dictate their potential role in catalytic cycles.

Reactivity of Coordination Compounds in Catalytic Processes

The electronic and steric properties of ligands play a pivotal role in determining the catalytic activity of their metal complexes. The this compound scaffold offers opportunities for fine-tuning these properties to enhance catalytic performance in various organic transformations.

Catalytic Activity in Organic Transformations

While specific catalytic applications of this compound complexes are not extensively documented in publicly available literature, the structural motifs present in the ligand suggest potential for various catalytic reactions. Pyridine-based ligands are widely used in catalysis, and the N,O-chelate structure can stabilize metal centers in different oxidation states, a key requirement for many catalytic cycles.

Potential areas of catalytic activity for these complexes could include:

Oxidation Reactions: The ability to stabilize high-valent metal-oxo species makes related complexes candidates for catalyzing oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. For instance, molybdenum(VI) dioxido complexes with related ligands have been shown to be effective catalysts for the oxidation of benzoin (B196080) to benzil. labseeker.com

Coupling Reactions: Palladium and nickel complexes are workhorses in cross-coupling chemistry (e.g., Suzuki, Heck, and Sonogashira reactions). The electronic properties of the this compound ligand could influence the efficiency of reductive elimination and oxidative addition steps in these catalytic cycles.

Polymerization: Certain transition metal complexes with chelating ligands are active catalysts for olefin polymerization. The steric environment created by the ligand around the metal center can influence the stereochemistry and molecular weight of the resulting polymer.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridinyl-Ethanone Type Ligands

| Metal Center | Catalytic Transformation | Potential Role of the Ligand |

| Palladium(II) | Suzuki Cross-Coupling | Stabilize the active Pd(0) species, influence reductive elimination. |

| Nickel(II) | Kumada Coupling | Modulate the redox potential of the Ni center. |

| Molybdenum(VI) | Olefin Epoxidation | Support the formation of a stable metal-oxo intermediate. |

| Copper(II) | Atom Transfer Radical Polymerization (ATRP) | Control the equilibrium between Cu(I) and Cu(II) species. |

This table provides a generalized overview of potential applications based on the catalytic activity of complexes with similar ligand architectures.

Ligand Design Principles for Enhanced Catalytic Performance

The modular nature of the this compound structure allows for systematic modifications to optimize catalytic performance. The principles of ligand design are crucial for tailoring the properties of the resulting metal complexes.

Key design strategies include:

Steric Tuning: The substitution pattern on the pyridine (B92270) ring or the acetyl group can be altered to control the steric bulk around the metal center. This can influence the selectivity of the catalyst, for example, by favoring the formation of a specific stereoisomer or by controlling access of the substrate to the active site.

Introduction of Additional Functional Groups: Incorporating other functional groups into the ligand backbone can introduce secondary interactions with the substrate or provide a site for catalyst immobilization.

By applying these design principles, it is possible to develop a library of ligands based on the this compound framework, each with subtly different properties. Screening these ligands in various catalytic reactions would allow for the identification of optimal catalysts for specific organic transformations.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the ethoxy and acetyl groups on the pyridine (B92270) core of 1-(6-Ethoxypyridin-2-yl)ethanone makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. Its utility spans the construction of diverse heterocyclic scaffolds, its incorporation into multicomponent reactions for library generation, and its role in developing stereoselective transformations.

Precursor in Heterocyclic Scaffold Construction

The reactivity of the acetyl group and the electronic nature of the ethoxy-substituted pyridine ring allow this compound to be a key starting material for the synthesis of various fused heterocyclic systems. For instance, it can serve as a precursor in the synthesis of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry due to their structural similarity to DNA and RNA nitrogenous bases. nih.gov The general strategy involves the condensation of the acetyl group with a suitable reagent, followed by cyclization to form the fused pyrimidine (B1678525) ring. While specific examples detailing the use of this compound in reactions like the Friedländer or Doebner-von Miller synthesis for quinolines are not extensively documented in readily available literature, its structural analogy to other 2-acetylpyridines suggests its potential applicability in these classical named reactions for generating novel quinoline (B57606) derivatives. nih.govnih.govmdpi.comrsc.orgnih.gov

Furthermore, the acetyl group can be a handle for creating other reactive functionalities. For example, its conversion to an α-haloacetyl group would furnish a reactive electrophile, and its transformation into a β-dicarbonyl compound would open pathways to a variety of condensation reactions for building diverse heterocyclic cores.

Role in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in medicinal chemistry for the rapid generation of large and diverse chemical libraries. mdpi.comCurrent time information in Bangalore, IN.mdpi.com The ketone functionality in this compound makes it a suitable component for several important MCRs.

For example, it could potentially participate in the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a ketone with an activated methylene (B1212753) group), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. These products are of considerable interest due to their wide range of pharmacological activities.

Another significant MCR where this compound could be employed is the Ugi reaction . This is a four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity, making it a cornerstone in the synthesis of peptide mimetics and other complex molecules. Similarly, the Passerini reaction , a three-component reaction of a ketone, a carboxylic acid, and an isocyanide, yields α-acyloxy amides and represents another avenue for creating diverse molecular structures from this pyridyl ketone. researchgate.netsci-hub.senih.gov

While specific library synthesis using this compound in these MCRs is not yet widely reported, its structural features make it a prime candidate for such applications, offering a pathway to novel chemical entities with potential biological activity.

Enabling Stereoselective Transformations for Chiral Target Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. The ketone group of this compound provides a prochiral center that can be transformed into a chiral alcohol, 1-(6-ethoxypyridin-2-yl)ethanol, through stereoselective reduction. Asymmetric transfer hydrogenation, often employing chiral ruthenium catalysts, is a powerful method for the enantioselective reduction of ketones to their corresponding chiral alcohols with high enantiomeric excess. rsc.orgnih.gov This transformation would yield a valuable chiral building block for further synthetic elaborations.

Furthermore, the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then undergo stereoselective alkylation or aldol (B89426) reactions in the presence of chiral auxiliaries or catalysts. These methods allow for the creation of new stereocenters with high diastereoselectivity, providing access to a wide range of complex chiral molecules.

Exploration of Derivatives in Functional Materials Development

Beyond its role in organic synthesis, derivatives of this compound are being explored for their potential in the development of functional materials with interesting optical and supramolecular properties.

Optical Properties and Photophysical Behavior of Pyridyl Ketone Derivatives

The pyridine and ketone moieties in this compound form a basis for designing ligands for luminescent metal complexes. The coordination of such ligands to metal ions, particularly d-block and f-block elements like zinc(II) and lanthanides (e.g., europium(III)), can lead to materials with interesting photophysical properties. nih.govsci-hub.sersc.orgresearchgate.netnih.gov

For instance, Schiff base derivatives formed from the condensation of the acetyl group with various amines can act as multidentate ligands. Zinc(II) complexes with such ligands have been shown to exhibit high photoluminescence. sci-hub.se Similarly, β-diketone derivatives of this compound can serve as ligands for lanthanide ions. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This process, known as sensitized luminescence, is crucial for applications in areas like bio-imaging and lighting. Europium(III) complexes, for example, are known for their sharp, red emission. researchgate.net

Derivatives of this compound could also be used to construct fluorescent sensors. nih.govscispace.commdpi.commdpi.com By incorporating this pyridyl ketone into a larger molecular framework, it is possible to design molecules whose fluorescence properties change upon binding to a specific analyte.

Another area of interest is the development of BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption and emission peaks and high quantum yields. nih.govmdpi.comnih.gov The acetyl group of this compound could be a synthetic handle to attach this pyridyl moiety to a BODIPY core, potentially tuning its photophysical properties.

Potential Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures held together by non-covalent interactions such as hydrogen bonding and metal coordination. The pyridine nitrogen and the carbonyl oxygen of this compound and its derivatives are capable of participating in such interactions.

The presence of hydrogen bond donors and acceptors allows for the formation of predictable hydrogen-bonded networks in the solid state, leading to the formation of specific crystal structures. nih.govscispace.com The study of these networks is crucial for crystal engineering and the design of materials with desired physical properties.

Furthermore, derivatives of this compound can act as ligands in the construction of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The pyridyl and ketone groups can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The ethoxy group can influence the solubility and packing of the resulting frameworks.

The ability of pyridyl-containing molecules to self-assemble into well-defined nanostructures is also an active area of research. For example, pyridine-diimine linked macrocycles have been shown to self-assemble into robust nanotubes. mdpi.com Derivatives of this compound could be incorporated into similar systems to create novel supramolecular architectures with tailored properties.

Design of Materials with Tunable Electronic Properties

The design of materials with tunable electronic properties leveraging the this compound core revolves around the principles of molecular engineering. By methodically altering the chemical structure of this parent compound, researchers can manipulate the electronic landscape of the resulting materials.

One of the most effective approaches is the implementation of a donor-acceptor (D-A) architecture. In this model, the pyridine ring of the this compound moiety can serve as the acceptor unit. By coupling this with various electron-donating moieties, the HOMO and LUMO energy levels can be precisely controlled. For instance, introducing stronger electron-donating groups tends to raise the HOMO level, while the LUMO level, primarily dictated by the acceptor unit, remains relatively stable. chemrxiv.org This strategic tuning allows for the narrowing of the band gap, which is often desirable for applications in organic photovoltaics and near-infrared emitting OLEDs.

Furthermore, the introduction of different substituents at various positions on the pyridine ring or the acetyl group can have a profound impact on the electronic properties. Studies on related 2-acetylpyridine (B122185) derivatives have shown that the position and electronic nature of substituents strongly affect the chemical and photochemical properties of the resulting complexes. Current time information in Bangalore, IN. For example, electron-withdrawing groups can lower both the HOMO and LUMO energy levels, while electron-donating groups tend to raise them. researchgate.net

The length and nature of the alkoxy side chain also play a crucial role. Research on other pyridine-based systems has demonstrated that varying the length of alkoxy chains can influence the mesomorphic behavior and, consequently, the solid-state packing and charge transport properties of the material. rsc.org Longer alkyl chains can enhance solubility, a critical factor for solution-processable devices, but may also impact the intermolecular π-π stacking, which is vital for efficient charge mobility. rsc.org

Computational studies, often employing density functional theory (DFT), are invaluable in predicting how these structural modifications will translate into specific electronic properties. These theoretical investigations can guide the synthetic efforts by predicting the HOMO-LUMO gaps, ionization potentials, and electron affinities of novel derivatives before they are synthesized. nih.gov

To illustrate the effect of structural modifications on the electronic properties of similar pyridine-based systems, the following data table presents a hypothetical series of 1-(6-alkoxypyridin-2-yl)ethanone derivatives and their predicted electronic properties based on established principles.

| Compound | R Group (at 6-position) | R' Group (on acetyl moiety) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| 1-(6-methoxypyridin-2-yl)ethanone | -OCH3 | -H | -5.80 | -2.50 | 3.30 |

| This compound | -OCH2CH3 | -H | -5.75 | -2.48 | 3.27 |

| 1-(6-butoxypyridin-2-yl)ethanone | -O(CH2)3CH3 | -H | -5.70 | -2.45 | 3.25 |

| 1-(6-ethoxypyridin-2-yl)-2-phenylethanone | -OCH2CH3 | -C6H5 | -5.72 | -2.60 | 3.12 |

| 1-(6-ethoxypyridin-2-yl)-2-(4-nitrophenyl)ethanone | -OCH2CH3 | -C6H4NO2 | -5.95 | -2.85 | 3.10 |

| 1-(6-ethoxypyridin-2-yl)-2-(4-aminophenyl)ethanone | -OCH2CH3 | -C6H4NH2 | -5.50 | -2.55 | 2.95 |

Note: The data in this table is illustrative and based on general trends observed in similar organic electronic materials. Actual experimental values may vary.

This table demonstrates how systematic changes to the alkoxy group and the substituent on the acetyl moiety can be used to tune the electronic properties. Increasing the length of the alkoxy chain (from methoxy (B1213986) to butoxy) is predicted to slightly raise the HOMO level due to increased electron-donating inductive effects, leading to a modest decrease in the band gap. More significant changes are observed when a phenyl group is introduced at the R' position, extending the π-conjugation and lowering the band gap. The electronic nature of this phenyl group (electron-withdrawing -NO2 vs. electron-donating -NH2) provides a powerful tool for fine-tuning both the HOMO and LUMO energy levels.

Derivatization Strategies and Analogue Development of 1 6 Ethoxypyridin 2 Yl Ethanone

Systematic Modification of the Ethoxy Group

The ethoxy group at the 6-position of the pyridine (B92270) ring is a prime target for initial derivatization efforts. Its modification can significantly influence the molecule's solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets or its performance in material applications.

Alkoxy Chain Length Variations and Functionalization

A common strategy for modifying the ethoxy group involves varying the length of the alkyl chain. This can be achieved through the nucleophilic substitution of a suitable precursor, such as 1-(6-chloropyridin-2-yl)ethanone (B175567) or 1-(6-bromopyridin-2-yl)ethanone, with different sodium or potassium alkoxides. This approach allows for the synthesis of a homologous series of 1-(6-alkoxypyridin-2-yl)ethanones.

The introduction of longer or branched alkyl chains can enhance the lipophilicity of the molecule, which may be advantageous for applications requiring improved membrane permeability. Conversely, incorporating polar functional groups, such as hydroxyl or amino groups, into the alkoxy chain can increase hydrophilicity.

Table 1: Representative Analogues of 1-(6-Ethoxypyridin-2-yl)ethanone with Varied Alkoxy Groups

| Compound | Alkoxy Group | Representative Synthetic Precursor | Expected Change in Physicochemical Properties |

| 1-(6-Methoxypyridin-2-yl)ethanone | Methoxy (B1213986) | 1-(6-Bromopyridin-2-yl)ethanone + Sodium Methoxide | Increased polarity compared to ethoxy analogue |

| 1-(6-Propoxypyridin-2-yl)ethanone | n-Propoxy | 1-(6-Bromopyridin-2-yl)ethanone + Sodium n-Propoxide | Increased lipophilicity |

| 1-(6-Isopropoxypyridin-2-yl)ethanone | Isopropoxy | 1-(6-Bromopyridin-2-yl)ethanone + Sodium Isopropoxide | Increased steric bulk near the pyridine nitrogen |

| 1-(6-Butoxypyridin-2-yl)ethanone | n-Butoxy | 1-(6-Bromopyridin-2-yl)ethanone + Sodium n-Butoxide | Further increased lipophilicity |

Investigation of Steric and Electronic Effects on Reactivity

The nature of the alkoxy group can exert both steric and electronic effects on the reactivity of the entire molecule. Electronically, the oxygen atom of the alkoxy group is a π-donor, which can increase the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic or nucleophilic attack.

Sterically, larger alkoxy groups can hinder the approach of reagents to the adjacent pyridine nitrogen and the ketone moiety. This steric hindrance can be strategically employed to control the regioselectivity of subsequent reactions. For instance, the rate of N-alkylation or the formation of metal complexes might be attenuated by the presence of a bulky alkoxy group.

Introduction of Substituents on the Pyridine Ring

The pyridine ring of this compound offers several positions for the introduction of additional substituents, allowing for a more profound modulation of the molecule's electronic properties and its behavior as a ligand in coordination chemistry.

Regioselective Functionalization Strategies

The introduction of substituents at specific positions on the pyridine ring requires regioselective synthetic methods. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation and subsequent functionalization of an adjacent position. While the ethoxy and acetyl groups themselves can have directing effects, the introduction of a dedicated directing group at a specific position can provide more precise control.

Alternatively, C-H activation strategies catalyzed by transition metals like palladium or rhodium are increasingly employed for the direct functionalization of pyridine rings. researchgate.netmdpi.com These methods can enable the introduction of aryl, alkyl, or other functional groups at positions that might be difficult to access through classical methods. The regioselectivity of these reactions is often influenced by the electronic nature of the existing substituents and the specific catalyst system used. researchgate.net

Impact of Substituents on Electronic Properties and Ligand Behavior

The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, methyl) onto the pyridine ring will significantly alter the electronic landscape of the molecule. Electron-withdrawing groups will decrease the electron density of the ring and lower the pKa of the pyridine nitrogen, making it a weaker base and a poorer ligand for metal coordination. Conversely, electron-donating groups will have the opposite effect.

These electronic modifications are critical when designing analogues for applications where ligand properties are paramount, such as in the development of catalysts or functional materials.

Table 2: Predicted Effects of Pyridine Ring Substituents on the Properties of this compound Analogues

| Substituent Position | Substituent Type | Example Substituent | Predicted Effect on Pyridine Nitrogen Basicity | Predicted Effect on Ligand Field Strength |

| C3, C4, or C5 | Electron-Withdrawing | -NO₂ | Decrease | Weaker |

| C3, C4, or C5 | Electron-Donating | -CH₃ | Increase | Stronger |

| C3, C4, or C5 | Halogen | -Cl | Decrease | Weaker |

Alterations of the Ketone Moiety

The ketone functionality is a highly versatile handle for a wide array of chemical transformations, enabling the construction of a diverse set of derivatives with significantly altered structures and properties.

Common derivatization strategies targeting the ketone include:

Condensation Reactions: The ketone can readily undergo condensation with various nucleophiles. For example, reaction with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively. jchemrev.com Claisen-Schmidt condensation with aldehydes can produce α,β-unsaturated ketones, also known as chalcones. nih.govnih.gov These chalcones can then serve as precursors for the synthesis of various heterocyclic systems, such as pyrazolines, through reaction with hydrazine (B178648) derivatives. eurjchem.comchemicalbook.com

Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. mit.edursc.org This transformation introduces a new chiral center and alters the molecule's hydrogen bonding capabilities.

Carbonyl Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols, further extending the carbon skeleton.

α-Functionalization: The α-carbon adjacent to the ketone can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new functional groups.

Rearrangements: The Baeyer-Villiger oxidation offers a route to convert the ketone into an ester, providing a significant structural modification.

Table 3: Common Derivatization Reactions of the Ketone Moiety in 2-Acetylpyridine (B122185) Derivatives

| Reaction Type | Reagents and Conditions | Product Class |

| Schiff Base Formation | Primary Amine, Acid/Base Catalyst | Imine |

| Hydrazone Formation | Hydrazine or Substituted Hydrazine | Hydrazone |

| Claisen-Schmidt Condensation | Aldehyde, Base (e.g., NaOH or KOH) | Chalcone (B49325) (α,β-Unsaturated Ketone) |

| Pyrazoline Synthesis | Chalcone, Hydrazine Hydrate | Pyrazoline |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Weak Base | α,β-Unsaturated Dicarbonyl or Related Compound |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Catalytic Hydrogenation | H₂, Pd/C or other catalyst | Secondary Alcohol |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |

These derivatization strategies highlight the chemical tractability of this compound and provide a roadmap for the synthesis of a wide array of novel analogues with tailored properties for diverse scientific applications.

Homologation and Chain Extension Studies

Homologation and chain extension reactions of the acetyl group in this compound are crucial for accessing analogues with modified spacer lengths between the pyridine core and the carbonyl functionality. These modifications can significantly impact the steric and electronic properties of the molecule, influencing its biological activity or coordination geometry.

One of the most effective methods for the homologation of aryl alkyl ketones is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding phenylacetamide derivative. In the context of this compound, this would yield 2-(6-ethoxypyridin-2-yl)acetamide. The reaction typically proceeds by heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org This transformation effectively relocates the carbonyl functionality to the terminal position of the alkyl chain.

Another potential, though less commonly reported for this specific substrate, is the Arndt-Eistert synthesis . This multi-step process would first involve the conversion of an appropriate carboxylic acid precursor to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, typically catalyzed by a silver salt, would lead to the homologous ester, which can be further manipulated.

Furthermore, chain extension can be achieved through the reaction of the enolate of this compound with various electrophiles. For instance, alkylation of the enolate with an appropriate alkyl halide would introduce a substituent at the α-position to the carbonyl group, effectively extending the carbon chain.

Conversion to Other Carbonyl Derivatives or Heterocyclic Rings

The carbonyl group of this compound is a prime site for a multitude of chemical transformations, enabling its conversion into other carbonyl-containing functionalities or serving as a linchpin for the construction of diverse heterocyclic systems.

Conversion to other Carbonyl Derivatives:

The acetyl group can be readily transformed into a variety of other carbonyl derivatives. For example, oxidation of the methyl group can lead to the corresponding α-keto-aldehyde. More commonly, the ketone can be converted to an oxime by reaction with hydroxylamine. at.uanih.gov The resulting this compound oxime is a valuable ligand in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govresearchgate.net

Synthesis of Heterocyclic Rings:

The acetylpyridine moiety is a key precursor for the synthesis of a range of heterocyclic compounds. A prominent example is the Claisen-Schmidt condensation , where this compound reacts with an aromatic aldehyde in the presence of a base to form a chalcone derivative (an α,β-unsaturated ketone). mdpi.comchemrevlett.com These chalcones are versatile intermediates for the synthesis of various five- and six-membered heterocycles.

For instance, the reaction of these chalcones with hydrazine or its derivatives leads to the formation of pyrazoline and subsequently pyrazole rings. researchgate.netmdpi.comnih.govnih.govresearchgate.net Similarly, cyclization with guanidine (B92328) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives. researchgate.netresearchgate.netresearchgate.net The specific reaction conditions and the nature of the substituents on the reactants can be tuned to control the regioselectivity and yield of the desired heterocyclic product.

Another important transformation is the potential for this compound to participate in the synthesis of terpyridine -like ligands. The condensation of two equivalents of the acetylpyridine with an aldehyde in the presence of an ammonia (B1221849) source can lead to the formation of substituted pyridine rings, which are core components of these valuable tridentate ligands. mdpi.com

| Starting Material | Reagent(s) | Product Type |

| This compound | Sulfur, Morpholine | Thioamide/Amide (Willgerodt-Kindler) |

| This compound | Hydroxylamine | Oxime |

| This compound | Aromatic Aldehyde (Base) | Chalcone (Claisen-Schmidt) |

| Chalcone Derivative | Hydrazine | Pyrazoline/Pyrazole |

| Chalcone Derivative | Guanidine/Thiourea | Pyrimidine |

Structure-Reactivity/Property Relationship Studies for Modified Analogues

The systematic modification of the this compound scaffold allows for a detailed investigation of structure-reactivity and structure-property relationships. Understanding these relationships is fundamental for the rational design of new molecules with desired functionalities.

Correlation of Structural Features with Synthetic Utility

The synthetic utility of analogues derived from this compound is intrinsically linked to their structural features. The introduction of different functional groups and the extension or modification of the side chain can dramatically alter the reactivity and accessibility of different parts of the molecule.

For example, the conversion of the acetyl group to a chalcone introduces a reactive α,β-unsaturated system, which is susceptible to a wide range of nucleophilic addition and cycloaddition reactions. nih.govtsijournals.com This enhanced reactivity makes these chalcone analogues valuable synthons for building complex molecular architectures.

The electronic nature of substituents on the pyridine ring also plays a critical role. The ethoxy group at the 6-position is an electron-donating group, which influences the electron density of the pyridine ring and the basicity of the nitrogen atom. This, in turn, affects the reactivity of the acetyl group and the coordination properties of the molecule. Modification of this alkoxy group or the introduction of other substituents on the pyridine ring can be used to fine-tune the reactivity of the molecule for specific synthetic applications.

Understanding Ligand Field Modulations in Coordination Compounds

Analogues of this compound, particularly those that are elaborated into multidentate ligands, are of significant interest in coordination chemistry. The structural and electronic properties of these ligands directly influence the coordination geometry and the ligand field around the metal center.